Sinafloxacin Mesylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

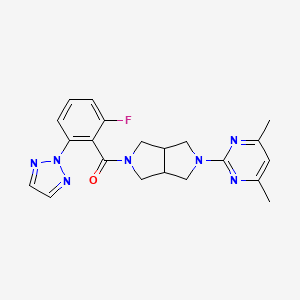

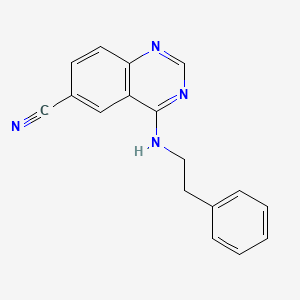

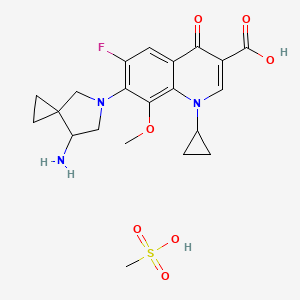

Sinafloxacin Mesylate is a quinolone antibiotic potentially for the treatment of bacterial infections. There is a strong interaction between sinafloxacin and BSA. From thermodynamic coordination it can be judged that the binding force between sinafloxacin and BSA is mainly electro-static force. The effect of sinafloxacin on the conformation of BSA was analyzed by synchronous fluorescence spectrometry and three-dimensional fluorescence spectrometry. The emission maximum of tyrosine residues does not show a significant shift, while the small blue shift of tryptophan residues indicates that the hydrophobicity of microenvironment was increased. In addition, in the plasma, there are some metal ions, which can participate in many important vital actions and affect the reactions of the drugs with the serum albumins.

Applications De Recherche Scientifique

Toxicity Studies

- Rat and Dog Toxicity : Sinafloxacin's toxicity was evaluated in rats and dogs over 60 days, showing no mortalities and transient, reversible effects. The most apparent toxicity was in the digestive system and the vein used for infusion. In rats, effects on the endocrine system and in dogs on the central nervous system (CNS) were noted. The no-observed adverse effect level (NOAEL) was determined to be 30 mg/kg/day in rats and 25 mg/kg/day in dogs (Lu et al., 2008).

Binding Studies

- Binding to DNA : The binding of sinafloxacin to DNA was explored using fluorescence and UV-vis absorption spectroscopy. The study concluded that sinafloxacin binds to DNA primarily through groove binding (Fei et al., 2009).

Interaction with Proteins

- Interaction with Bovine Serum Albumin : A study on sinafloxacin's interaction with bovine serum albumin (BSA) revealed a strong interaction predominantly through electrostatic force. This interaction has implications for sinafloxacin's biological effects and action mechanism in vivo (Fei et al., 2008).

Chondrotoxicity

- Effects on Joint Cartilage in Rats : Sinafloxacin was found to be chondrotoxic in immature rats, with dose-related degeneration and necrosis of epiphyseal chondrocytes in knees and hip joints (Mao, 2006).

Pharmacokinetic Studies

- Determination in Rat Plasma : A high-performance liquid chromatography method was developed for determining sinafloxacin in rat plasma, showing the drug's pharmacokinetic properties and potential for further study in pharmacological research (Wang et al., 2010).

Propriétés

Numéro CAS |

156215-70-2 |

|---|---|

Nom du produit |

Sinafloxacin Mesylate |

Formule moléculaire |

C21H26FN3O7S |

Poids moléculaire |

483.5114 |

Nom IUPAC |

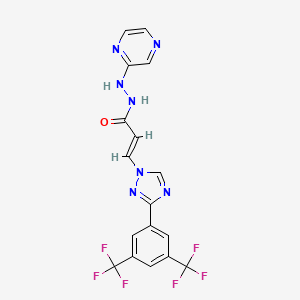

7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid compound with methanesulfonic acid (1:1) |

InChI |

InChI=1S/C20H22FN3O4.CH4O3S/c1-28-18-15-11(17(25)12(19(26)27)7-24(15)10-2-3-10)6-13(21)16(18)23-8-14(22)20(9-23)4-5-20;1-5(2,3)4/h6-7,10,14H,2-5,8-9,22H2,1H3,(H,26,27);1H3,(H,2,3,4) |

Clé InChI |

XIBUUAQDLNNKBG-UHFFFAOYSA-N |

SMILES |

NC(C1)C2(CC2)CN1C3=C(F)C=C4C(N(C5CC5)C=C(C(O)=O)C4=O)=C3OC.CS(=O)(O)=O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Sinafloxacin Mesylate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Piperazinecarboxylic acid, 4-[(2R)-2-[[[6-[(3S)-3-methoxy-1-pyrrolidinyl]-2-phenyl-4-pyrimidinyl]carbonyl]amino]-1-oxo-3-phosphonopropyl]-, 1-butyl ester](/img/structure/B610766.png)